Calcium thiosulfate hexahydrate

Description

Historical Context and Discovery

The discovery of thiosulfate compounds traces back to early 19th-century advancements in photography. In 1839, Sir John F. W. Herschel identified sodium thiosulfate’s ability to dissolve silver halides, revolutionizing photographic fixing processes. While Herschel’s work focused on sodium thiosulfate, his foundational research laid the groundwork for exploring analogous compounds, including calcium thiosulfate. The calcium derivative likely emerged as chemists sought to optimize thiosulfate salts for specific industrial applications, such as reducing soil salinity or enhancing material durability.

Historical records suggest that calcium thiosulfate gained attention in the early 20th century as a potential agricultural amendment. Its development paralleled the broader industrialization of sulfur-based fertilizers, with researchers recognizing its dual role as a calcium and sulfur source. Unlike sodium thiosulfate, which dominated early photographic applications, calcium thiosulfate’s lower solubility in cold water and reduced hygroscopicity made it suitable for specialized uses, such as soil conditioning in arid regions.

Properties

CAS No. |

10035-02-6 |

|---|---|

Molecular Formula |

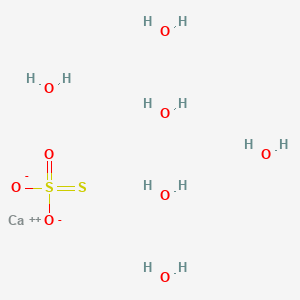

CaH12O9S2 |

Molecular Weight |

260.3 g/mol |

IUPAC Name |

calcium;dioxido-oxo-sulfanylidene-λ6-sulfane;hexahydrate |

InChI |

InChI=1S/Ca.H2O3S2.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

ABADUYNBMPYYSF-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=S)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium thiosulfate hexahydrate can be synthesized through several methods:

Reaction of Calcium Sulfite with Sulfur: This method involves the reaction of calcium sulfite (CaSO₃) with sulfur (S) in the presence of moisture[ \text{CaSO}_3 + \text{S} \rightarrow \text{CaS}_2\text{O}_3 ]

Reaction of Calcium Hydroxide with Sulfur Dioxide and Sulfur: Another method involves the reaction of calcium hydroxide (Ca(OH)₂) with sulfur dioxide (SO₂) and sulfur (S)[ \text{Ca(OH)}_2 + 2\text{SO}_2 + \text{S} \rightarrow \text{CaS}_2\text{O}_3 + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is often produced by a metathesis reaction of ammonium thiosulfate with calcium hydroxide or calcium oxide. The reaction mixture is heated to the boiling point at atmospheric pressure to prepare aqueous solutions of calcium thiosulfate .

Chemical Reactions Analysis

Types of Reactions

Calcium thiosulfate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfate ions.

Reduction: It can act as a reducing agent, reducing oxidants such as hypochlorite in bleach.

Substitution: It can react with other compounds to form different thiosulfate salts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: It is commonly used to reduce chlorine in water treatment processes.

Substitution: It reacts with sodium chloride (NaCl) to form calcium chloride (CaCl₂) and sodium thiosulfate (Na₂S₂O₃).

Major Products Formed

Oxidation: Sulfate ions (SO₄²⁻)

Reduction: Chloride ions (Cl⁻)

Substitution: Calcium chloride (CaCl₂) and sodium thiosulfate (Na₂S₂O₃)

Scientific Research Applications

Calcium thiosulfate hexahydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent and in the synthesis of other thiosulfate compounds.

Biology: It is used in studies involving the metabolism of sulfur compounds by bacteria.

Medicine: It is used to treat calciphylaxis in dialysis patients by dissolving calcium deposits in the body.

Mechanism of Action

The mechanism by which calcium thiosulfate hexahydrate exerts its effects involves several pathways:

Binding of Calcium Ions: It binds to calcium ions, increasing their solubility and facilitating their removal from the body.

Reduction of Oxidants: It acts as a reducing agent, neutralizing oxidants such as hypochlorite.

Formation of Complexes: It forms complexes with metals such as gold and silver, aiding in their dissolution and recovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)

Key Differences:

- Thermal Properties: Sodium thiosulfate pentahydrate melts at 56°C , significantly higher than calcium thiosulfate hexahydrate’s decomposition temperature (112°C).

- Solubility: Sodium thiosulfate has higher solubility (70.1 g/100 mL at 20°C) compared to calcium thiosulfate (50.2 g/100 mL) .

- Applications: Sodium thiosulfate is widely used in photography, medical antidotes for cyanide poisoning, and as a phase change material (PCM) in thermal energy storage . Calcium thiosulfate, however, is prioritized in urinary stone prevention due to its ability to form highly soluble calcium salts .

Calcium Chloride Hexahydrate (CaCl₂·6H₂O)

Key Differences:

- In contrast, calcium thiosulfate decomposes irreversibly above 112°C .

- Supercooling: Calcium chloride hexahydrate requires nucleators (e.g., strontium chloride hexahydrate) to mitigate supercooling, whereas calcium thiosulfate’s thermal behavior in PCM contexts remains understudied .

- Chemical Reactivity: Calcium chloride is hygroscopic and used in de-icing, while calcium thiosulfate’s redox activity limits its environmental applications .

Magnesium Thiosulfate Hexahydrate (MgS₂O₃·6H₂O)

Key Differences:

- Solubility: Magnesium thiosulfate hexahydrate is less soluble in water than calcium thiosulfate, a trend observed in other magnesium-calcium salts (e.g., aconitate salts ).

- Structural Data: Limited studies exist on its hydration states or thermal properties, unlike the well-documented monoclinic structure of calcium thiosulfate .

Strontium(II) Thiosulfate Pentahydrate (SrS₂O₃·5H₂O)

Key Differences:

- Hydration State: Strontium thiosulfate forms a pentahydrate vs. calcium’s hexahydrate, reflecting differences in ionic radius and lattice stability .

- Thermal Behavior: No decomposition data are available, but its lower hydration suggests distinct phase transition thresholds compared to calcium thiosulfate.

Q & A

Q. What are the established methods for synthesizing calcium thiosulfate hexahydrate with high purity, and how can experimental parameters be optimized?

this compound is synthesized via the reaction of sodium thiosulfate with calcium chloride: Key steps include:

- Ensuring stoichiometric equivalence to avoid byproducts.

- Evaporating the solution at low temperatures (\sim15°F/−9.4°C) to crystallize the hexahydrate due to its high water solubility (50.2 g/100 mL at 20°C).

- Monitoring pH to prevent premature decomposition; acidic conditions favor thiosulfate stability .

Q. How can researchers experimentally determine the solubility and thermal stability of this compound?

- Solubility : Use gravimetric analysis by dissolving the compound in water at controlled temperatures (e.g., 20°C) and measuring saturation points. Note that solubility decreases in sugar-rich solutions (e.g., 0.2% in 50% sucrose at 27°C) .

- Thermal Stability : Employ thermogravimetric analysis (TGA) to track mass loss at 45°C (loss of 4 H₂O) and 85°C (loss of remaining 2 H₂O), followed by decomposition at 112°C into CaSO₄, S, and SO₂ .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

- Store in airtight containers at temperatures <45°C to prevent dehydration.

- Avoid prolonged exposure to humid environments to minimize deliquescence.

- Use inert atmospheres during thermal experiments to mitigate oxidative decomposition .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- X-ray Diffraction (XRD) : Confirm crystalline structure and hydrate stoichiometry.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify S–O and S–S vibrational modes (900–1200 cm⁻¹).

- Differential Scanning Calorimetry (DSC) : Validate phase transitions at 45°C and 85°C .

Advanced Research Questions

Q. How can the thermal decomposition pathway of this compound be mechanistically analyzed?

- Perform coupled TGA-DSC to correlate mass loss with endothermic/exothermic events.

- Use gas chromatography (GC) or mass spectrometry (MS) to detect SO₂ and sulfur vapors during decomposition.

- Post-decomposition XRD of residues confirms CaSO₄ formation .

Q. What strategies prevent incongruent melting in this compound when used as a phase change material (PCM)?

- Additive Stabilization : Incorporate nucleating agents (e.g., borax) to promote homogeneous crystallization.

- Encapsulation : Use polymer matrices to physically separate aqueous and solid phases during melting.

- Eutectic Blending : Mix with organic PCMs (e.g., fatty acids) to depress melting points and enhance reversibility .

Q. How does solubility behavior in complex solutions (e.g., ionic or sugar-rich media) impact experimental design for this compound applications?

- Conduct solubility assays in simulated environments (e.g., high ionic strength or sucrose solutions) using UV-Vis spectroscopy to quantify dissolved thiosulfate ions (λ = 220–240 nm).

- Account for activity coefficients via the Debye-Hückel equation to adjust for non-ideal behavior in concentrated systems .

Q. How can researchers resolve contradictions in reported decomposition temperatures or hydrate stability?

- Compare experimental conditions (e.g., heating rates, atmosphere) across studies. Faster heating rates in TGA may shift decomposition onset.

- Replicate synthesis protocols to verify hydrate stoichiometry (e.g., Karl Fischer titration for water content).

- Cross-reference with historical data from authoritative sources (e.g., CRC Handbook) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.